2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide
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Overview
Description
2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.192 g/mol . This compound is known for its unique structure, which includes a hydroxyimino group, a methoxyphenyl group, and an oxobutanamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide typically involves the reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of an oxidizing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid. The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxyphenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-(Hydroxyimino)-N-(4-methoxyphenyl)-3-oxobutanamide can be compared with other similar compounds, such as:
- 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide
- 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide
- 2-Hydroxyimino-N-(4-nitrophenyl)acetamide
- 2-Hydroxyimino-N-(3-nitrophenyl)acetamide
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-hydroxy-N-(4-methoxyphenyl)-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)10(13-16)11(15)12-8-3-5-9(17-2)6-4-8/h3-6,14H,1-2H3,(H,12,15) |
InChI Key |
WOIYULAWMZQTKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=C(C=C1)OC)N=O)O |
Origin of Product |
United States |
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